Product packaging for 4-(Bromomethyl)-3-iodobenzoic acid(Cat. No.:CAS No. 496944-09-3)

4-(Bromomethyl)-3-iodobenzoic acid

Cat. No.: B2365494
CAS No.: 496944-09-3
M. Wt: 340.942
InChI Key: NKFSSHMERMOVGK-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-iodobenzoic acid (Methyl 4-bromomethyl-3-iodobenzoate) is a halogenated benzoic acid ester with the molecular formula C9H8BrIO2 and a molecular weight of 354.97 g/mol. This compound is characterized by its high density (1.984 g/cm³) and a melting point of 76 °C . It is a solid chemical reagent designed exclusively for laboratory research applications. Its primary research value lies in its role as a versatile chemical intermediate and building block in organic synthesis. The distinct reactivity of the bromomethyl and iodo substituents on the aromatic ring makes it a valuable precursor for constructing more complex molecules, particularly in medicinal and radiopharmaceutical chemistry. Iodobenzoic acid derivatives are recognized in research for their use in radioiodination procedures, often serving as precursors or prosthetic groups for labeling peptides, antibodies, and other targeting molecules . The presence of two different halogens allows for selective functionalization, enabling researchers to conduct sequential cross-coupling reactions or nucleophilic substitutions to create novel chemical entities. This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrIO2 B2365494 4-(Bromomethyl)-3-iodobenzoic acid CAS No. 496944-09-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFSSHMERMOVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromomethyl 3 Iodobenzoic Acid

Strategies for Aromatic Carbon-Iodine Bond Formation

Approaches Involving Diazotization and Iodide Trapping

A classical and reliable method for the introduction of an iodine atom onto an aromatic ring is through the Sandmeyer reaction. This approach involves the diazotization of an aromatic amine, followed by the displacement of the diazonium group with an iodide salt. organic-chemistry.org

In a hypothetical synthesis of 4-(bromomethyl)-3-iodobenzoic acid, this strategy would likely commence with a precursor such as 4-methyl-3-aminobenzoic acid. The synthesis would proceed through the following key transformations:

Diazotization: The amino group of 4-methyl-3-aminobenzoic acid is converted into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

Iodide Trapping: The resulting diazonium salt is then treated with a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the nitrogen gas and leading to the formation of 4-methyl-3-iodobenzoic acid. This reaction is generally robust and provides a good yield of the iodinated product. orgsyn.org

Benzylic Bromination: The final step involves the bromination of the methyl group to the desired bromomethyl group. This is a free-radical halogenation, commonly carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions (UV light). chegg.com The reaction is typically performed in a non-polar solvent like carbon tetrachloride or cyclohexane.

This multi-step sequence allows for the regioselective introduction of the iodine and bromine substituents.

StepReactionReagents and ConditionsProduct
1Diazotization4-methyl-3-aminobenzoic acid, NaNO₂, HCl, 0-5 °C4-methyl-3-diazoniumbenzoic acid chloride
2Iodide Trapping4-methyl-3-diazoniumbenzoic acid chloride, KI4-methyl-3-iodobenzoic acid
3Benzylic Bromination4-methyl-3-iodobenzoic acid, NBS, benzoyl peroxide, CCl₄, refluxThis compound

Convergent Synthesis Approaches

Sequential Halogenation and Functional Group Interconversions

A plausible convergent approach to this compound involves the sequential introduction of the halogen atoms onto a simpler, commercially available starting material like 4-methylbenzoic acid (p-toluic acid). hmdb.ca

The synthetic sequence could be envisioned as follows:

Electrophilic Iodination: The first step would be the direct iodination of 4-methylbenzoic acid. This can be achieved using an electrophilic iodine source, such as iodine in the presence of an oxidizing agent (e.g., nitric acid) or N-iodosuccinimide (NIS) with a catalytic amount of a strong acid. The directing effect of the carboxylic acid and methyl groups would favor the introduction of iodine at the 3-position.

Benzylic Bromination: Following the iodination, the methyl group of the resulting 4-methyl-3-iodobenzoic acid is subjected to benzylic bromination. As described previously, this is typically accomplished using NBS and a radical initiator. chegg.comgoogle.com This reaction selectively brominates the benzylic position without affecting the aromatic ring or the carboxylic acid group.

This two-step process provides a direct and efficient route to the target compound from a readily available precursor.

StepStarting MaterialReagents and ConditionsIntermediate/Product
14-Methylbenzoic acidI₂, HNO₃ or NIS, H₂SO₄4-Methyl-3-iodobenzoic acid
24-Methyl-3-iodobenzoic acidNBS, Benzoyl Peroxide, CCl₄, refluxThis compound

Coupling-Based Syntheses for Introducing Bromomethyl and Iodine Moieties

A hypothetical retrosynthetic analysis suggests two main coupling strategies:

Strategy A: Formation of the Aryl-Iodine Bond via Coupling

This approach would involve the coupling of a pre-functionalized aromatic ring containing a boronic acid (or ester) with an iodine source.

Preparation of a Boronic Acid Precursor: The synthesis would start with 4-(bromomethyl)benzoic acid. This would be converted to the corresponding boronic acid or boronic ester derivative at the 3-position. This could be achieved through a directed ortho-metalation followed by quenching with a boron electrophile.

Suzuki Coupling: The resulting boronic acid derivative would then undergo a Suzuki coupling reaction with a suitable iodine source, such as N-iodosuccinimide or molecular iodine, in the presence of a palladium catalyst and a base.

Strategy B: Formation of the Aryl-Carbon Bond via Coupling

Alternatively, the carbon skeleton could be assembled via a cross-coupling reaction.

Preparation of Precursors: This would require two fragments: a dihalogenated benzene (B151609) derivative (e.g., 1,3-diiodo-4-methylbenzene) and a reagent to introduce the carboxylic acid group.

Coupling Reaction: A palladium-catalyzed carbonylation reaction could be employed, where one of the iodine atoms is selectively replaced with a carbonyl group, which can then be hydrolyzed to the carboxylic acid. The remaining methyl group would then need to be brominated in a subsequent step.

Chemical Reactivity and Transformation Pathways of 4 Bromomethyl 3 Iodobenzoic Acid

Transformations at the Bromomethyl Moiety

The bromomethyl group is a key reactive site in 4-(bromomethyl)-3-iodobenzoic acid, primarily undergoing nucleophilic substitution and, to a lesser extent, elimination reactions.

Nucleophilic Substitution Reactions (SN2 and SN1 Mechanistic Studies)

The benzylic bromide in this compound is highly susceptible to nucleophilic attack. The reaction mechanism, whether SN1 or SN2, is influenced by the solvent, the nature of the nucleophile, and the reaction conditions. The presence of the electron-withdrawing carboxylic acid and iodine groups on the aromatic ring can impact the stability of a potential benzylic carbocation intermediate, which is a key factor in the SN1 pathway.

The reaction of this compound with oxygen-based nucleophiles, such as alcohols and carboxylic acids, leads to the formation of ethers and esters, respectively. These reactions typically proceed via an SN2 mechanism, especially with less hindered alcohols. For instance, the reaction with methanol (B129727) in the presence of a non-nucleophilic base would yield methyl 4-(methoxymethyl)-3-iodobenzoate.

The table below summarizes the reaction of this compound with various oxygen-based nucleophiles.

NucleophileProductReaction Conditions
MethanolMethyl 4-(methoxymethyl)-3-iodobenzoateBase (e.g., K2CO3), DMF
Acetic Acid4-(Acetoxymethyl)-3-iodobenzoic acidBase (e.g., Et3N), CH2Cl2

Nitrogen-based nucleophiles readily react with the bromomethyl group to form various nitrogen-containing derivatives. Primary and secondary amines, for example, can displace the bromide to form the corresponding secondary and tertiary amines. These alkylation reactions are fundamental in the synthesis of more complex molecules.

The following table illustrates the derivatization with nitrogen-based nucleophiles.

NucleophileProductReaction Conditions
Ammonia4-(Aminomethyl)-3-iodobenzoic acidExcess NH3
Diethylamine4-((Diethylamino)methyl)-3-iodobenzoic acidBase (e.g., K2CO3), Acetonitrile (B52724)

Sulfur-based nucleophiles, known for their high nucleophilicity, react efficiently with this compound. Thiols can be used to introduce a thiol or thioether linkage, which is a valuable functional group in medicinal chemistry and materials science.

The table below shows examples of reactions with sulfur-based nucleophiles.

NucleophileProductReaction Conditions
Sodium hydrosulfide4-(Mercaptomethyl)-3-iodobenzoic acidEthanol (B145695)/Water
Sodium thiomethoxide4-((Methylthio)methyl)-3-iodobenzoic acidDMF

The formation of new carbon-carbon bonds can be achieved by reacting this compound with carbon-based nucleophiles. For instance, diethyl malonate can be alkylated to introduce a dicarbonylic fragment, which can be further manipulated. Cyanide ions can also be used to introduce a nitrile group, a versatile precursor for amines, carboxylic acids, and other functional groups.

The following table details reactions with carbon-based nucleophiles.

NucleophileProductReaction Conditions
Diethyl malonateDiethyl 2-((2-iodo-4-carboxyphenyl)methyl)malonateBase (e.g., NaOEt), Ethanol
Sodium cyanide4-(Cyanomethyl)-3-iodobenzoic acidDMSO

Elimination Reactions to Form Styrenyl Derivatives

Under certain conditions, particularly in the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form a styrenyl derivative. This pathway is generally less favored than substitution but can be promoted by steric hindrance around the electrophilic carbon or by using a bulky base. The product of this reaction would be 3-iodo-4-vinylbenzoic acid.

Generation of Organometallic Intermediates (e.g., Grignard Reagents, Organolithiums)

The direct formation of Grignard or organolithium reagents from unprotected this compound is generally considered unfeasible. This is due to the inherent reactivity of these powerful organometallic compounds, which are strong bases and nucleophiles mnstate.edusigmaaldrich.com.

Several factors prevent the successful generation of these intermediates:

Acidic Proton : The carboxylic acid group possesses a highly acidic proton. Both Grignard reagents and organolithiums would readily and irreversibly deprotonate the carboxylic acid, consuming the organometallic reagent and preventing any subsequent desired reaction at the carbon-halogen bond. sigmaaldrich.com

Electrophilic Sites : The molecule contains two electrophilic carbon atoms susceptible to nucleophilic attack: the benzylic carbon of the bromomethyl group and the carbon atom of the carbonyl group (once deprotonated). An organometallic reagent, if formed, could potentially react with these sites.

Therefore, any synthetic strategy aimed at generating an organometallic intermediate at the aryl iodide position would first require the protection of the carboxylic acid group, for instance, by converting it into an ester. Even with protection, the presence of the bromomethyl group presents a challenge for stability. Low-temperature conditions, often used for preparing functionalized Grignard reagents to minimize side reactions, would be essential. cmu.edu The oxidative addition of magnesium to form a Grignard reagent is known to occur preferentially at the more reactive carbon-iodine bond over a carbon-bromine bond.

Transformations at the Aryl Iodide Moiety

The aryl iodide moiety of this compound is the primary site for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. The carbon-iodine (C-I) bond is weaker and more polarized than a corresponding carbon-bromine (C-Br) or carbon-chlorine (C-Cl) bond, making it significantly more susceptible to oxidative addition by a low-valent metal catalyst, such as palladium(0). This enhanced reactivity allows for selective transformations at the C-I bond under conditions that leave the bromomethyl group untouched.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. For this compound, these reactions provide a direct route to elaborate the aromatic core, leveraging the high reactivity of the aryl iodide.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, enabling the formation of biaryl or heteroaryl-aryl structures. The reaction of this compound with various aryl or heteroaryl boronic acids (or their esters) would proceed selectively at the C-I bond. frontiersin.org This selectivity is attributed to the much faster rate of oxidative addition of palladium(0) to the aryl iodide compared to an aryl bromide. nih.gov The reaction is typically performed in the presence of a palladium catalyst and a base.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Na₂PdCl₄, [Pd(allyl)Cl]₂ Catalyzes the cross-coupling cycle. frontiersin.orgnih.gov
Ligand PPh₃, sSPhos, t-BuXPhos Stabilizes the palladium center and facilitates the catalytic cycle. frontiersin.orgnih.gov
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH Activates the organoboron species and participates in the transmetalation step. frontiersin.orgrsc.org
Solvent Toluene, Dioxane, DMF, Water/Acetonitrile mixtures Solubilizes reactants and facilitates the reaction. frontiersin.orgrsc.org

| Boron Reagent | Phenylboronic acid, (Hetero)aryl boronic acids | Provides the aryl or heteroaryl coupling partner. frontiersin.org |

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org For this compound, the reaction would selectively occur at the aryl iodide position to yield an alkynylated benzoic acid derivative. The high reactivity of aryl iodides allows these couplings to proceed under mild conditions, often at room temperature, which is advantageous for preserving the integrity of the bromomethyl group. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.orgnih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides

Component Examples Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ Catalyzes the primary cross-coupling cycle. wikipedia.orglibretexts.org
Copper(I) Co-catalyst CuI Activates the alkyne by forming a copper acetylide intermediate. wikipedia.orglibretexts.org
Ligand PPh₃, P(t-Bu)₃ Stabilizes the palladium catalyst.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Acts as the base and often as the solvent. wikipedia.orgorganic-chemistry.org
Solvent THF, DMF, Acetonitrile Used when the amine base is not the solvent. organic-chemistry.org

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Provides the terminal alkyne coupling partner. wikipedia.org |

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org This reaction provides a powerful method for introducing vinyl groups onto an aromatic ring. When applied to this compound, the reaction would selectively functionalize the 3-position via the aryl iodide. The reaction requires a palladium catalyst and a base to regenerate the active catalyst.

Table 3: Typical Conditions for Heck Reaction of Aryl Iodides

Component Examples Purpose
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ Catalyzes the olefination reaction. wikipedia.org
Ligand PPh₃, BINAP Stabilizes the palladium catalyst and influences regioselectivity. wikipedia.org
Base Et₃N, K₂CO₃, NaOAc Neutralizes the HX formed during the reaction and regenerates the Pd(0) catalyst. wikipedia.org
Solvent DMF, Acetonitrile, Toluene Solubilizes reactants.

| Alkene Partner | Styrene, Acrylates, Ethylene | The olefin that couples with the aryl halide. wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a cornerstone for synthesizing anilines and their derivatives. For this compound, the amination would occur selectively at the C-I bond due to its greater reactivity compared to C-Br bonds. nih.gov The reaction requires a palladium source, a suitable phosphine (B1218219) ligand, and a strong, non-nucleophilic base.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Aryl Halides

Component Examples Purpose
Palladium Precatalyst Pd(OAc)₂, [Pd₂(dba)₃], [Pd(allyl)Cl]₂ Source of the active Pd(0) catalyst. nih.govchemspider.com
Phosphine Ligand XPhos, t-BuXPhos, BINAP, TrixiePhos Crucial for facilitating oxidative addition and reductive elimination steps. nih.govchemspider.com
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ Deprotonates the amine and facilitates the catalytic cycle. nih.govchemspider.com
Solvent Toluene, Dioxane Non-polar aprotic solvents are typically used. nih.govchemspider.com

| Amine | Primary amines, Secondary amines, Anilines, Heterocyclic amines | The nitrogen source for the C-N bond formation. nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Negishi and Kumada-Corriu Coupling Applications

The presence of both an aryl iodide and a benzyl (B1604629) bromide moiety in this compound offers distinct opportunities for selective cross-coupling reactions, such as the Negishi and Kumada-Corriu couplings. These palladium- or nickel-catalyzed reactions are fundamental in carbon-carbon bond formation. wikipedia.orgwikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org In the context of this compound, the more reactive aryl iodide bond is the primary site for Negishi coupling. This allows for the selective introduction of various organic groups at the C-3 position of the benzoic acid ring, while leaving the bromomethyl group intact for subsequent transformations. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a suitable phosphine ligand. organic-chemistry.orgnih.gov The choice of ligand can be crucial for achieving high yields and selectivity, with biaryldialkylphosphine ligands like CPhos showing particular effectiveness in coupling secondary alkylzinc halides with aryl bromides and chlorides. organic-chemistry.orgnih.gov The reaction is tolerant of a wide range of functional groups, including esters and nitriles, making it a versatile tool in organic synthesis. nih.gov

Kumada-Corriu Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to couple with an organic halide, also catalyzed by nickel or palladium complexes. wikipedia.org Similar to the Negishi coupling, the Kumada-Corriu reaction can be selectively performed at the aryl iodide position of this compound. Nickel catalysts, such as NiCl₂(dppe), or palladium catalysts are commonly used. wikipedia.org The Kumada coupling is a powerful method for forming aryl-aryl or aryl-alkyl bonds and has been applied in the industrial-scale synthesis of complex molecules. wikipedia.org

The selective reactivity of the aryl iodide over the benzyl bromide in both Negishi and Kumada-Corriu couplings is a key feature, enabling a modular approach to the synthesis of complex, polysubstituted aromatic compounds.

Interactive Data Table: Comparison of Negishi and Kumada-Corriu Coupling

FeatureNegishi CouplingKumada-Corriu Coupling
Organometallic Reagent OrganozincGrignard (Organomagnesium)
Typical Catalysts Palladium (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine) wikipedia.orgorganic-chemistry.orgnih.govNickel (e.g., NiCl₂(dppe)) or Palladium wikipedia.org
Substrate Scope Broad, tolerates many functional groups wikipedia.orgnih.govBroad, but Grignard reagents can be more reactive towards sensitive functional groups wikipedia.org
Selectivity on Target Molecule High for aryl iodide over benzyl bromideHigh for aryl iodide over benzyl bromide

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, provide an alternative and often complementary approach to palladium- and nickel-catalyzed methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org In the case of this compound, the aryl iodide is the more reactive site for such transformations.

The classic Ullmann condensation involves the copper-promoted coupling of an aryl halide with an alcohol, amine, or thiol. organic-chemistry.org This allows for the introduction of ether, amino, or thioether linkages at the C-3 position of the benzoic acid ring. More contemporary Ullmann-type reactions often utilize copper(I) catalysts, sometimes in the presence of a ligand, to facilitate the coupling under milder conditions. For instance, copper(II) chloride has been shown to be an effective catalyst for the C-O cross-coupling of aryl bromides with aliphatic diols in the absence of other ligands. rsc.org

Furthermore, copper can catalyze the coupling of aryl iodides with organometallic reagents. For example, the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate has been reported as an efficient method for the synthesis of aryldifluorophosphonates. figshare.comresearchgate.net This reaction demonstrates high efficiency and excellent functional group compatibility. figshare.com Copper-catalyzed difluoromethylation of aryl iodides using a (difluoromethyl)zinc reagent has also been developed. researchgate.net

The choice between copper-mediated and palladium/nickel-catalyzed cross-coupling reactions can depend on the desired bond to be formed, functional group tolerance, and economic considerations, with copper often being a more cost-effective catalyst.

Halogen-Magnesium Exchange and Related Organometallic Transformations

The presence of two different halogen atoms in this compound allows for selective halogen-metal exchange reactions, a powerful tool for creating functionalized organometallic reagents. The iodine-magnesium exchange is generally faster and occurs under milder conditions than the bromine-magnesium exchange. organic-chemistry.orgnih.gov

By treating this compound with a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to form a "turbo-Grignard" reagent, a selective iodine-magnesium exchange can be achieved at low temperatures. nih.gov This generates a magnesium-aryl intermediate at the C-3 position, while leaving the bromomethyl group and the carboxylic acid (as its magnesium salt) intact. This newly formed organomagnesium species can then be reacted with a variety of electrophiles to introduce a wide range of substituents.

The reactivity of the Grignard reagent is highly temperature-dependent, which allows for the preparation of organomagnesium reagents containing sensitive functional groups, provided the exchange is rapid enough at low temperatures. harvard.edu The use of organomagnesium ate complexes, such as tributylmagnesate (nBu₃MgLi), can also facilitate facile iodine-magnesium exchange at very low temperatures like -78 °C. organic-chemistry.org

This selective organometallic transformation provides a strategic advantage for the regioselective functionalization of the aromatic ring, complementary to cross-coupling strategies.

Interactive Data Table: Halogen-Magnesium Exchange Selectivity

Halogen on Aromatic RingRelative Ease of ExchangeTypical Reagents
IodineFasteri-PrMgCl, i-PrMgCl·LiCl nih.gov
BromineSlowerMore reactive Grignard reagents or higher temperatures

Exploration of Hypervalent Iodine(III) Reagent Generation and Catalysis (as a research area for its iodine functionality)

The iodine atom in this compound presents an opportunity for exploration in the field of hypervalent iodine chemistry. Hypervalent iodine reagents, particularly those in the iodine(III) and iodine(V) oxidation states, are valued as environmentally benign and versatile reagents for a wide range of oxidative transformations. nih.govresearchgate.net

While the direct oxidation of this compound to a stable, isolable hypervalent iodine(III) reagent might be challenging due to the presence of other reactive functional groups, it could potentially be generated in situ. The oxidation of aryl iodides to their corresponding hypervalent iodine(III) species can be achieved using various oxidants like peroxy acids (e.g., m-CPBA) or potassium persulfate. researchgate.netmdpi.com These generated species can then act as catalysts or reagents in various organic reactions.

For instance, hypervalent iodine(III) species are known to catalyze oxidative cyclizations and the formation of carbon-heteroatom bonds. researchgate.net The field of iodine catalysis is a growing area of research, with iodine and its compounds being investigated as sustainable alternatives to transition metals in organic synthesis. researchgate.netmdpi.com Research in this area could involve exploring the catalytic activity of this compound, or derivatives thereof, in oxidative transformations upon in situ generation of a hypervalent iodine species. This could lead to novel synthetic methodologies where the iodine atom is not just a leaving group for cross-coupling but an active participant in catalysis. researchgate.net

The potential instability of some hypervalent iodine compounds, as seen in studies with astatinated benzamide (B126) derivatives, highlights a challenge in this area. mdpi.comnih.gov However, the exploration of stable and reactive hypervalent iodine species derived from complex molecules like this compound remains a promising research avenue.

Reactions Involving the Carboxylic Acid Moiety

Esterification and Amidation Reactions

The carboxylic acid group of this compound is readily converted into esters and amides through standard condensation reactions.

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent (e.g., DCC) yields the corresponding ester. For example, reaction with ethanol would produce ethyl 4-bromomethyl-3-iodobenzoate. nih.gov This transformation is often performed to protect the carboxylic acid group or to modify the solubility and electronic properties of the molecule.

Amidation: Similarly, amides can be prepared by reacting the carboxylic acid with an amine using a coupling agent such as HATU or EDC. This reaction is fundamental in the synthesis of a vast array of biologically active molecules and functional materials. For example, the amidation of a p-iodobenzoic acid derivative has been a key step in the synthesis of radiolabeled compounds for in vivo evaluation. mdpi.comnih.gov

These reactions are generally high-yielding and tolerant of the bromo and iodo substituents on the aromatic ring, allowing for the incorporation of a wide variety of ester and amide functionalities.

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid moiety of this compound can be selectively reduced to the corresponding aldehyde or primary alcohol.

Reduction to Alcohols: Carboxylic acids are typically resistant to reduction by mild reducing agents like sodium borohydride (B1222165) alone. However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃·THF) can effectively reduce the carboxylic acid to a primary alcohol. researchgate.netorganic-chemistry.org For instance, both diisobutylaluminum hydride (DIBAL-H) and borane-tetrahydrofuran (B86392) complex (BH₃:THF) have been shown to selectively reduce the carboxylic acid group in the presence of a benzyl bromide functionality. rsc.org A combination of sodium borohydride with iodine (NaBH₄-I₂) is also an effective system for the reduction of carboxylic acids to alcohols. researchgate.netgoogle.com

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. This often requires a two-step procedure, such as conversion to a more reactive derivative (e.g., an acid chloride or a Weinreb amide) followed by reduction with a mild and selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃). organic-chemistry.org Alternatively, certain catalytic systems, such as the use of a palladium catalyst with a hydrosilane, can achieve the direct reduction of carboxylic acid derivatives to aldehydes. organic-chemistry.org

The choice of reducing agent is critical to achieve the desired transformation and to avoid the reduction of the other functional groups present in the molecule, particularly the benzyl bromide.

Interactive Data Table: Reduction of Carboxylic Acid

Desired ProductReagentsSelectivity Considerations
Primary Alcohol LiAlH₄, BH₃·THF researchgate.netorganic-chemistry.orgStrong reagents, may also reduce other functional groups.
DIBAL-H, BH₃:THF rsc.orgCan be selective for the carboxylic acid over benzyl bromide. rsc.org
NaBH₄/I₂ researchgate.netgoogle.comEffective system for reducing carboxylic acids. researchgate.net
Aldehyde Two-step: Acid Chloride then LiAlH(OtBu)₃ organic-chemistry.orgRequires activation of the carboxylic acid.
Catalytic systems (e.g., Pd/hydrosilane) organic-chemistry.orgCan offer direct conversion with good functional group tolerance. organic-chemistry.org

Decarboxylative Reactions (e.g., Halodecarboxylation)

Decarboxylative reactions involve the removal of the carboxylic acid group, replacing it with another substituent. acs.org This process is a key method for creating organic halides from readily available carboxylic acids. nih.gov For aromatic carboxylic acids like this compound, this transformation can provide access to regioisomers that are difficult to obtain through direct aromatic halogenation. acs.orgnih.gov

Halodecarboxylation, a specific type of decarboxylation, replaces the carboxyl group with a halogen. acs.orgnih.gov While direct decarboxylation of simple benzoic acids can be challenging, the presence of certain substituents can facilitate the reaction. For instance, some methods for decarboxylative bromination are more effective on electron-rich aromatic acids. nih.gov Other protocols have been developed for electron-deficient benzoic acids using copper mediators or for electron-rich systems using palladium catalysts under aerobic conditions. organic-chemistry.org The classic Hunsdiecker reaction and its variations, such as the Barton decarboxylation, are well-known methods for converting carboxylic acids to halides. wikipedia.orgorganic-chemistry.org The Barton method involves converting the carboxylic acid to a thiohydroxamate ester, which then undergoes a radical reaction to yield the decarboxylated product. wikipedia.orgjk-sci.com This approach offers a way to replace the carboxyl group with various other functional groups by trapping the intermediate alkyl radical. organic-chemistry.org

It is important to note that the efficiency of decarboxylative halogenation of aromatic acids can be low, sometimes requiring harsh conditions or specific activating groups on the ring. acs.orgnih.gov For example, early methods often worked best for nitro-substituted benzoic acids, while simple benzoic acids gave poor yields. acs.org The development of new catalytic systems, including those using photocatalysis, has expanded the scope of these reactions to a wider range of aromatic carboxylic acids. osti.gov

Conversion to Acid Halides and Anhydrides

The carboxylic acid group of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These transformations are fundamental in organic synthesis as they activate the carboxyl group for subsequent reactions.

Acid Halides: The conversion of a carboxylic acid to an acyl chloride is a common and important transformation because acyl chlorides are highly reactive intermediates. chemguide.co.uk This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. chemguide.co.uknih.govvaia.com For instance, the reaction with thionyl chloride produces the corresponding acyl chloride along with gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification. chemguide.co.ukresearchgate.net Given the other functional groups on this compound, thionyl chloride is a suitable reagent as it generally does not react with benzylic bromides or aryl iodides under standard conditions.

Acid Anhydrides: Aromatic acid anhydrides are also valuable acylating agents. nih.gov They can be synthesized by reacting an acyl chloride with the sodium salt of a carboxylic acid. nih.govacs.org Symmetrical anhydrides can be formed through the dehydration of two equivalents of the carboxylic acid, often promoted by a strong dehydrating agent or by using reagents like triphenylphosphine (B44618) oxide with oxalyl chloride. nih.govacs.org Mixed anhydrides can also be prepared, which are useful in various condensation reactions. The reactivity of aromatic carboxylic anhydrides can be harnessed for the synthesis of esters and amides under mild conditions.

TransformationReagent(s)Product
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)4-(Bromomethyl)-3-iodobenzoyl chloride
Acid Anhydride FormationAcyl chloride + Carboxylate salt or Dehydrating agent4-(Bromomethyl)-3-iodobenzoic anhydride

Chemoselective and Orthogonal Functionalization Strategies

The presence of three distinct reactive sites—the carboxylic acid, the benzylic bromide, and the aryl iodide—on this compound presents both a challenge and an opportunity for synthetic chemists. The key to harnessing its potential lies in chemoselectivity: the ability to react one functional group in the presence of others. youtube.com Orthogonal strategies, where each functional group can be addressed independently without affecting the others, are crucial for the synthesis of complex molecules. fiveable.mebham.ac.ukorganic-chemistry.org

Sequential and One-Pot Synthetic Sequences for Multifunctionalization

The distinct reactivities of the functional groups enable sequential or one-pot reactions to build molecular complexity efficiently. nih.gov The order of reactions is critical and is planned using retrosynthetic analysis. khanacademy.orgyoutube.commasterorganicchemistry.com

A typical synthetic sequence might involve first protecting or modifying the most reactive or sensitive group, followed by transformation of the other sites. For example:

Esterification of the carboxylic acid: To prevent its interference in subsequent base-catalyzed reactions, the carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester). oup.com

Suzuki coupling at the iodo position: The resulting ester can then undergo a palladium-catalyzed Suzuki coupling with a suitable boronic acid. The aryl iodide is more reactive than aryl bromides in this coupling, ensuring high selectivity. nih.gov

Nucleophilic substitution at the bromomethyl position: The benzylic bromide can then be displaced by a nucleophile.

This sequential approach allows for the controlled and stepwise introduction of three different substituents.

One-pot reactions , where multiple transformations occur in the same reaction vessel, offer improved efficiency by reducing the need for intermediate purification steps. nih.govacs.org A hypothetical one-pot sequence for this compound could involve a carefully chosen set of catalysts and reaction conditions that allow for sequential transformations. For instance, a palladium catalyst for a Suzuki coupling could be introduced, and after that reaction is complete, a nucleophile could be added to the same pot to react with the bromomethyl group, assuming compatible reaction conditions. Chemoenzymatic one-pot reactions, combining the selectivity of enzymes with traditional chemical reactions, represent an advanced strategy for such transformations. nih.gov

Protecting Group Strategies for Multifunctional Compounds

When the desired reaction conditions for one functional group are incompatible with another, protecting groups are employed. organic-chemistry.orgnumberanalytics.comwikipedia.org A protecting group temporarily masks a functional group, which can be removed later in the synthesis. organic-chemistry.orgnumberanalytics.com

Protecting the Carboxylic Acid: The carboxylic acid is often protected as an ester (e.g., methyl, ethyl, or benzyl ester) to prevent its acidic proton from interfering with basic or organometallic reagents. oup.com t-Butyl esters are also common as they can be removed under mild acidic conditions. oup.com Oxazolines can also serve as protecting groups for carboxylic acids. oup.com

Orthogonal Protection: An orthogonal protection strategy is one where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. fiveable.mebham.ac.ukorganic-chemistry.orgnumberanalytics.com This allows for the selective deprotection and reaction of different functional groups within the same molecule. For example, one might protect the carboxylic acid as a methyl ester (removable by saponification with base) and simultaneously convert the bromomethyl group to a hydroxyl group, which is then protected as a silyl (B83357) ether (removable with fluoride (B91410) ions). These two groups can be deprotected independently, allowing for selective reaction at either the carboxylic acid or the newly formed alcohol position.

The choice of protecting group is critical and must be stable to the conditions of subsequent reaction steps while being readily removable when desired. bham.ac.ukoup.com

Functional GroupProtecting GroupDeprotection Condition
Carboxylic AcidMethyl EsterBase hydrolysis (e.g., NaOH)
Carboxylic Acidt-Butyl EsterAcid hydrolysis (e.g., TFA)
Carboxylic AcidBenzyl EsterHydrogenolysis (e.g., H₂, Pd/C)
Hydroxyl (from -CH₂Br)Silyl Ether (e.g., TBDMS)Fluoride source (e.g., TBAF)

Strategic Applications of 4 Bromomethyl 3 Iodobenzoic Acid in Complex Chemical Synthesis

Role as a Versatile Synthetic Intermediate and Building Block

4-(Bromomethyl)-3-iodobenzoic acid is a trifunctional synthetic building block prized for its versatility. Each of its functional groups offers a distinct chemical reactivity that can be addressed under specific reaction conditions, a property known as orthogonal reactivity.

The carboxylic acid group serves as a classical handle for forming amide or ester linkages, commonly used for attaching the scaffold to other molecules or to a solid support for combinatorial synthesis.

The bromomethyl group is a potent electrophile and an excellent substrate for nucleophilic substitution reactions. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it ideal for introducing diverse side chains and functionalities.

The aryl iodide is a key functional group for modern transition-metal-catalyzed cross-coupling reactions. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methods such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.

This inherent multifunctionality allows for a modular approach to synthesis, where complex structures can be assembled by sequentially targeting each reactive site. The compound is frequently used as a key intermediate in multi-step synthetic sequences leading to complex organic molecules. fishersci.beasischem.com

Construction of Novel Carbocyclic and Heterocyclic Ring Systems

The unique arrangement of reactive sites on this compound makes it an exceptional precursor for the synthesis of various ring systems, which form the core of many biologically active compounds.

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. While direct synthesis of indoles using this compound is not extensively documented, its structural motifs are highly amenable to established indole synthesis strategies. For instance, synthetic routes analogous to those starting from related nitro-substituted compounds are highly plausible. orgsyn.org A potential strategy involves converting the bromomethyl group into a phosphonium (B103445) salt to undergo a Wittig reaction, generating a 2-iodostyrene derivative. This intermediate can then be subjected to a palladium-catalyzed intramolecular cyclization, such as the Larock indole synthesis, to form the indole ring. The iodine and carboxylic acid functionalities provide further handles for diversification, leading to a wide array of substituted indoles. nih.gov

Isocoumarins are a class of naturally occurring lactones with a broad spectrum of biological activities. nih.govgelisim.edu.tr The structure of this compound is well-suited for constructing these bicyclic systems. A common and powerful method for isocoumarin (B1212949) synthesis involves the palladium-catalyzed coupling of a 2-iodobenzoic acid with a terminal alkyne, followed by an intramolecular cyclization to form the lactone ring. researchgate.net In this context, the 2-iodobenzoic acid moiety of the title compound can react with various alkynes to generate 3-substituted isocoumarins. The bromomethyl group can be carried through the synthesis for subsequent elaboration or can be modified beforehand, providing access to diverse isocoumarin libraries.

Table 1: Proposed Synthesis of Isocoumarin Derivatives

This table illustrates the potential application of this compound in the synthesis of diverse isocoumarins via palladium-catalyzed coupling with various alkynes.

Alkyne Reactant (R-C≡CH)Resulting 3-Substituent (R)Potential Isocoumarin Product Name
PhenylacetylenePhenyl4-(Bromomethyl)-3-phenyl-1H-isochromen-1-one
1-HexyneButyl4-(Bromomethyl)-3-butyl-1H-isochromen-1-one
Propargyl alcoholHydroxymethyl4-(Bromomethyl)-3-(hydroxymethyl)-1H-isochromen-1-one
TrimethylsilylacetyleneTrimethylsilyl4-(Bromomethyl)-3-(trimethylsilyl)-1H-isochromen-1-one

The creation of more complex ring topologies, such as spirocyclic and fused-ring systems, is a significant challenge in organic synthesis. The multiple reactive handles of this compound offer unique opportunities for intramolecular reactions to build such frameworks. A hypothetical route to a fused system could involve first using the bromomethyl group to tether the molecule to a cyclic precursor via nucleophilic substitution. Subsequently, an intramolecular palladium-catalyzed reaction, like a Heck or Suzuki coupling involving the aryl iodide, could be employed to forge the new ring fusion, leading to complex polycyclic architectures.

Precursor in the Synthesis of Complex Polyfunctionalized Compounds

The orthogonal nature of the three functional groups is paramount to the role of this compound as a precursor for highly decorated molecules. nih.gov Chemists can devise synthetic routes that address each site selectively, building molecular complexity in a controlled manner. For example, a synthetic sequence could begin with a Sonogashira coupling at the aryl iodide position to introduce an alkynyl group. The carboxylic acid could then be converted to an amide using peptide coupling conditions. Finally, the bromomethyl group could be displaced by a thiol to introduce a sulfur-containing moiety. This stepwise functionalization allows for the precise installation of multiple, distinct chemical groups onto the benzene (B151609) ring, yielding a complex polyfunctionalized product from a single, versatile starting material.

Contributions to Combinatorial Library Synthesis and Drug Discovery Efforts (Focus on synthetic methodology, not drug action)

Combinatorial chemistry is a powerful technology used in drug discovery to rapidly generate large numbers of diverse compounds, known as libraries, for biological screening. nih.govscilit.com The success of this approach relies on the availability of "scaffold" molecules that possess multiple points for diversification. stanford.edu

This compound is an ideal scaffold for combinatorial library synthesis. Its utility is exemplified by related structures, such as polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, which have been used to create libraries of 1,4-benzodiazepine-2,3-diones. nih.gov A typical strategy involves anchoring the scaffold to a solid support (e.g., a resin bead) via its carboxylic acid group. This immobilization facilitates the purification process, as excess reagents and byproducts can be simply washed away.

Once anchored, the two remaining functional groups—the bromomethyl group and the aryl iodide—serve as independent points of diversity. In a parallel synthesis format, the resin-bound scaffold can be distributed into an array of reaction vessels. One set of building blocks can be reacted with the bromomethyl group, and a second, different set of building blocks can be introduced via cross-coupling reactions at the aryl iodide site. This methodology allows for the exponential generation of a large library of unique compounds, significantly accelerating the early stages of drug discovery by providing a diverse pool of molecules for high-throughput screening. astx.com

Advanced Spectroscopic and Analytical Characterization of 4 Bromomethyl 3 Iodobenzoic Acid Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 4-(bromomethyl)-3-iodobenzoic acid derivatives.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Proof

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable tools for confirming the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their coupling relationships. The benzylic protons of the bromomethyl group (-CH₂Br) would exhibit a characteristic singlet further upfield, generally in the range of 4.5-5.0 ppm. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its presence can be confirmed by D₂O exchange. For instance, in a related compound, 4-(bromomethyl)benzoic acid, the ¹H NMR spectrum shows signals for the aromatic protons and the bromomethyl protons. spectrabase.com Similarly, the spectra of 3-iodobenzoic acid and 4-iodobenzoic acid provide reference points for the expected chemical shifts of the aromatic protons in the presence of an iodine substituent. chemicalbook.comchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found in the highly deshielded region, typically around 165-175 ppm. The aromatic carbons would resonate in the 120-150 ppm range, with the carbon attached to the iodine atom showing a characteristic shift due to the heavy atom effect. The carbon of the bromomethyl group would appear at a higher field, generally between 30 and 40 ppm. The ¹³C NMR spectra of related compounds like 4-(bromomethyl)benzoic acid, 4-bromobenzoic acid, and 4-iodobenzoic acid serve as valuable references for assigning the carbon signals. spectrabase.comchemicalbook.comchemicalbook.comspectrabase.com

A representative, though not experimentally derived for the specific title compound, data table for the expected ¹H and ¹³C NMR chemical shifts is provided below for illustrative purposes.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted)
COOH>10 (broad s)~168
C-1 (with COOH)-~132
C-2~8.2 (d)~130
C-3 (with I)-~95
C-4 (with CH₂Br)-~145
C-5~7.9 (d)~138
C-6~7.5 (dd)~128
CH₂Br~4.7 (s)~32
This is a predictive table based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all proton and carbon signals and to elucidate the complete bonding network and spatial relationships within derivatives of this compound, a suite of two-dimensional (2D) NMR experiments is employed. ipb.ptslideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu In the case of this compound derivatives, COSY would be crucial for establishing the connectivity between adjacent aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This technique is instrumental in assigning the carbon signals based on the previously assigned proton signals. For example, the proton signal of the bromomethyl group would show a cross-peak with the corresponding carbon signal in the HSQC spectrum. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of molecules. For derivatives of this compound, NOESY could reveal through-space interactions between the bromomethyl protons and the aromatic proton at C-5, providing further conformational details.

Together, these advanced 2D NMR techniques provide a comprehensive and unambiguous structural characterization of this compound and its derivatives. ipb.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the analysis of this compound, providing not only the accurate mass of the molecule but also valuable information about its fragmentation patterns, which aids in structural confirmation. rsc.org

Accurate Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or five decimal places). This allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of this compound (C₈H₆BrIO₂). The presence of bromine and iodine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ¹²⁷I), would result in a distinctive isotopic cluster for the molecular ion peak, further corroborating the elemental composition.

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of a bromine radical (•Br), resulting in a prominent peak at [M-Br]⁺.

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, leading to a peak at [M-OH]⁺. libretexts.org

Loss of a carboxyl group (•COOH), giving a peak at [M-COOH]⁺. libretexts.org

Cleavage of the C-I bond, resulting in the loss of an iodine radical (•I) and a peak at [M-I]⁺.

The presence of chlorine isotopes in related compounds like 4-chlorobenzoic acid results in a characteristic M+2 peak that is approximately one-third the intensity of the molecular ion peak. chegg.com A similar, but more complex, isotopic pattern would be expected for this compound due to the presence of bromine.

The fragmentation of iodo- and brominated compounds can be followed using techniques like HPLC-ICP-MS, which allows for the specific detection of these halogens. researchgate.net

Below is a table illustrating the expected major fragments in the mass spectrum of this compound.

Fragment Ion Proposed Structure m/z (for ⁷⁹Br, ¹²⁷I)
[M]⁺[C₈H₆BrIO₂]⁺355.86
[M-Br]⁺[C₈H₆IO₂]⁺276.95
[M-I]⁺[C₈H₆BrO₂]⁺212.96
[M-OH]⁺[C₈H₅BrIO]⁺338.85
[M-COOH]⁺[C₇H₅BrI]⁺310.87

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound and its derivatives, the IR spectrum will display characteristic absorption bands that confirm the presence of the carboxylic acid and the substituted aromatic ring. youtube.comuc.pt

The most prominent features in the IR spectrum of this compound would include:

O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. docbrown.infospectroscopyonline.com This broadness is a hallmark of the dimeric form of carboxylic acids in the solid state.

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic ring. docbrown.info

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid group. spectroscopyonline.comresearchgate.net Conjugation with the aromatic ring typically shifts this peak to a lower wavenumber.

C-O Stretch and O-H Bend: The region between 1320 and 1210 cm⁻¹ will likely contain the C-O stretching vibration, while a broad peak around 960-900 cm⁻¹ can be attributed to the out-of-plane O-H bend. spectroscopyonline.com

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

C-I Stretch: The C-I stretching vibration will also be found in the low-frequency region of the fingerprint region, usually below 600 cm⁻¹.

For comparison, the IR spectrum of benzoic acid shows a broad O-H stretch from approximately 3071 cm⁻¹ to 2940 cm⁻¹ and a prominent C=O stretch at 1684 cm⁻¹. docbrown.inforesearchgate.net The IR spectrum of 4-bromomethylbenzoic acid would also provide valuable comparative data. chemicalbook.comchegg.com Similarly, the spectra of related halo-substituted benzoic acids, such as 4-bromobenzoic acid and 4-iodobenzoic acid, can offer insights into the expected peak positions. nist.govnist.govnist.govnist.gov

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
Aromatic RingC-H Stretch3100 - 3000Sharp, Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong, Sharp
Carboxylic AcidC-O Stretch1320 - 1210Medium
Carboxylic AcidO-H Bend960 - 900Broad, Medium
Bromomethyl GroupC-Br Stretch600 - 500Medium to Weak
Iodo-SubstituentC-I Stretch< 600Medium to Weak

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. chegg.com For this compound, this technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and MS.

Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and halogen bonding. It is expected that molecules of this compound would form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups, a common motif for carboxylic acids. researchgate.net This has been observed in the crystal structures of related compounds like 2-bromobenzoic acid and other substituted benzoic acids. researchgate.netrsc.orgrsc.org

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. quora.com For purity assessment, a sample of this compound would be injected into an HPLC system, typically with a reverse-phase C18 column. sigmaaldrich.com A suitable mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid, would be used to elute the compound. sigmaaldrich.com The purity is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample would show a single, sharp peak. HPLC methods have been developed for the analysis of various benzoic acid derivatives. sigmaaldrich.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While direct analysis of the non-volatile this compound by GC may be challenging, it could be made more amenable to GC analysis through derivatization, for example, by converting the carboxylic acid to a more volatile ester. This technique is highly sensitive and provides both retention time data from the GC and mass spectral data for each separated component, allowing for confident identification of impurities.

The purity of a synthesized batch of this compound can be effectively determined using these chromatographic methods, ensuring the quality of the material for subsequent applications. Thin-layer chromatography (TLC) can also be used as a simple and rapid qualitative check for purity.

Technique Purpose Typical Conditions Expected Outcome
HPLC Purity Assessment, QuantificationColumn: C18; Mobile Phase: Acetonitrile/Water gradient with TFA; Detector: UVA major peak corresponding to the product, with minor peaks indicating impurities. Purity calculated from peak areas.
GC-MS Impurity Identification (after derivatization)Column: Capillary (e.g., DB-5); Detector: Mass SpectrometerSeparation of volatile components, with mass spectra allowing for the identification of impurities.
TLC Qualitative Purity CheckStationary Phase: Silica gel; Mobile Phase: Hexane/Ethyl Acetate mixtureA single spot indicates a high degree of purity.

Computational and Theoretical Studies on 4 Bromomethyl 3 Iodobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 4-(bromomethyl)-3-iodobenzoic acid. lodz.plnih.gov By solving approximations of the Schrödinger equation, DFT can determine various molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential. researchgate.net

For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p), can elucidate the electronic influence of its distinct functional groups. epstem.netepstem.net The electron-withdrawing nature of the carboxylic acid and the iodine atom, contrasted with the reactive bromomethyl group, creates a unique electronic landscape across the aromatic ring. This influences the molecule's reactivity in various chemical transformations.

Key electronic parameters that can be calculated using DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. epstem.net

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and a positive region (a "sigma-hole") on the iodine atom, which is significant for halogen bonding. scispace.com

Mulliken Atomic Charges: These calculations partition the total electron density among the atoms in the molecule, providing insight into the partial charges on each atom and identifying electrophilic and nucleophilic centers. epstem.net

Table 1: Representative Data from DFT Calculations for Substituted Benzoic Acids

Calculated PropertyTypical Value/ObservationSignificance for this compound
HOMO-LUMO Gap~4-6 eVIndicates chemical reactivity and electronic excitation properties.
Dipole Moment~2-4 DebyeReflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Mulliken Charge on Carbonyl CarbonPositiveConfirms the electrophilic nature of the carboxylic acid group.
Mullerton Charge on BromineSlightly NegativeIndicates the potential for nucleophilic substitution at the methyl group.
MEP at Iodine (σ-hole)PositiveSuggests a propensity for forming halogen bonds with electron donors. scispace.comnih.gov
Note: The values in this table are illustrative and based on typical DFT calculations for similarly substituted benzoic acids. Specific values for this compound would require dedicated computation.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of transition states. nih.gov For this compound, this could be applied to understand:

Nucleophilic Substitution at the Bromomethyl Group: The reaction of the bromomethyl group with a nucleophile is a key transformation. DFT can model the reaction pathway, determining whether it proceeds via an SN1 or SN2 mechanism. By calculating the energies of the reactants, intermediates, transition states, and products, the activation energy barrier can be determined, providing a quantitative measure of the reaction rate.

Reactions at the Carboxylic Acid Group: Esterification or amidation reactions involving the carboxylic acid group can also be modeled. DFT can help to understand the catalytic role of an acid or base in these transformations by modeling the protonation or deprotonation steps and their effect on the activation energy.

Cross-Coupling Reactions at the Iodine Position: The iodine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. Computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle, providing insights into the efficiency and selectivity of these reactions.

Computational models are increasingly used to predict the regioselectivity and stereoselectivity of organic reactions, which is crucial for synthetic planning. rsc.org

Regioselectivity: In electrophilic aromatic substitution reactions, the existing substituents on the benzene (B151609) ring of this compound will direct incoming electrophiles to specific positions. DFT calculations of the electron density and the stability of potential intermediates (sigma complexes) can predict the most likely site of substitution. The interplay between the ortho, para-directing bromomethyl group and the meta-directing carboxylic acid and iodine atom would create a complex regiochemical outcome that computation can help to unravel.

Stereoselectivity: For reactions involving the creation of a new chiral center, computational methods can predict the stereochemical outcome. For instance, if a prochiral nucleophile attacks the bromomethyl group, or if a chiral reagent is used, DFT can be employed to calculate the energies of the diastereomeric transition states, allowing for the prediction of which stereoisomer will be formed in excess. Studies on related systems, such as 5,5-bis(halomethyl)-1,3-dioxanes, have shown that such reactions can be highly stereoselective. bashgmu.ru

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound, including its conformational preferences and how it interacts with other molecules. mdpi.com

Conformational analysis of this molecule would focus on the rotational freedom around the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the bromomethyl group. While rotation around the bond to the ring is generally restricted, the bromomethyl group has more conformational flexibility. Computational studies on similar molecules, like 3-(azidomethyl)benzoic acid, have revealed the existence of multiple conformational polymorphs with appreciable energy barriers between them, which can be identified through in silico conformational analysis. nih.gov

MD simulations can model the movement of the molecule over time, providing insights into its flexibility and the non-covalent interactions that govern its behavior in different environments. nih.gov Key intermolecular interactions for this compound include:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimers in the solid state or strong interactions with protic solvents.

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming directional interactions with electron-donating atoms like oxygen or nitrogen. nih.gov These interactions can play a significant role in crystal engineering and the formation of supramolecular assemblies. nih.gov

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with other aromatic systems.

Table 2: Key Intermolecular Interactions of this compound

Interaction TypeParticipating GroupsTypical Distance (Å)Significance
Hydrogen BondingCarboxylic Acid Dimer (O-H···O)2.6 - 2.8Strong directional interaction, often dictates crystal packing. nih.gov
Halogen BondingC-I···O/N~3.0 - 3.3Directional interaction influencing molecular assembly. nih.gov
π-π StackingBenzene Ring ↔ Benzene Ring3.3 - 3.8Contributes to the stabilization of crystal structures and molecular aggregates.
Note: The distances provided are typical ranges observed in related crystal structures.

In Silico Design of Novel Derivatives with Tailored Reactivity Profiles

The principles of computational chemistry can be proactively applied to the in silico design of novel derivatives of this compound with specific, tailored reactivity profiles. nih.gov By systematically modifying the structure of the parent molecule in a computational environment, it is possible to predict how these changes will affect its properties before committing to laboratory synthesis.

For example, one could computationally screen a virtual library of derivatives where the bromine atom is replaced by other leaving groups (e.g., chlorine, tosylate) to modulate the reactivity of the methyl group. DFT calculations could predict the activation energies for nucleophilic substitution for each derivative, identifying which leaving group provides the desired reaction rate.

Similarly, the electronic properties of the aromatic ring could be fine-tuned by introducing additional substituents. By calculating the HOMO-LUMO gap and MEP of these virtual derivatives, it is possible to design molecules with enhanced or suppressed reactivity at the iodine position for cross-coupling reactions or with altered acidity of the carboxylic acid group. This in silico approach accelerates the discovery of new molecules with optimized characteristics for specific applications in materials science or medicinal chemistry.

Future Perspectives and Emerging Research Avenues for 4 Bromomethyl 3 Iodobenzoic Acid Chemistry

Development of More Sustainable and Green Synthetic Protocols

The future of synthesizing and utilizing 4-(bromomethyl)-3-iodobenzoic acid is intrinsically linked to the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of safer reagents and solvents. carlroth.com Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will focus on creating more environmentally benign pathways.

Key areas of development include:

Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product. This involves exploring catalytic methods that avoid the use of stoichiometric reagents.

Safer Solvents: Replacing hazardous solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. Research into solvent-free reaction conditions is also a promising avenue.

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals. For instance, developing catalytic methods for the bromination and iodination steps would represent a significant green advancement. One green approach that could be adapted for transformations involving derivatives of this compound is the use of flow hydrogenation systems like the H-Cube®, which generates hydrogen on-demand from water, thus enhancing the safety and sustainability of the process. unibo.it

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption compared to conventional heating methods. youtube.com

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Designing one-pot syntheses to minimize intermediate purification steps and solvent waste. unibo.it
Atom Economy Utilizing addition reactions and catalytic cycles that minimize byproduct formation.
Safer Solvents Exploring reactions in water, ionic liquids, or deep eutectic solvents.
Energy Efficiency Employing flow reactors or microwave irradiation to lower energy input. youtube.com
Renewable Feedstocks Investigating bio-based starting materials for the benzene (B151609) ring scaffold.
Catalysis Replacing stoichiometric halogenating agents with catalytic photoredox or electrocatalytic methods. nih.gov

Chemoenzymatic and Biocatalytic Approaches Utilizing this compound

The integration of biological catalysts, such as enzymes, into synthetic pathways offers high selectivity and mild reaction conditions, aligning perfectly with green chemistry principles. Chemoenzymatic strategies for the synthesis and modification of this compound are a burgeoning field of research.

Future research will likely explore:

Enzymatic Halogenation: Investigating the use of haloperoxidases for the regioselective iodination or bromination of benzoic acid derivatives, potentially offering a greener alternative to chemical methods.

Lipase-Catalyzed Reactions: Utilizing lipases for the selective esterification or hydrolysis of the carboxylic acid group, allowing for orthogonal functionalization without the need for complex protecting group strategies.

Ene-Reductases: Applying ene-reductases for asymmetric reductions if unsaturated derivatives of the core structure are developed. researchgate.net For example, a chemoenzymatic approach has been successfully used to synthesize enantioenriched aryloxyalkanoic herbicides, where an ene-reductase catalyzed the key asymmetric C=C bond reduction. researchgate.net A similar strategy could be envisioned for derivatives of this compound.

Directed Evolution: Engineering enzymes with tailored substrate specificities and enhanced activities for reactions involving this specific trifunctional molecule.

Biocatalytic ApproachPotential Application to this compound Chemistry
Halogenases Regioselective introduction of iodo and bromo substituents onto a benzoic acid precursor.
Lipases/Esterases Enantioselective esterification or hydrolysis of the carboxyl group for chiral resolutions.
Oxidoreductases Selective oxidation or reduction of functional groups in derivatives of the parent molecule.
Ene-Reductases Asymmetric synthesis of chiral derivatives containing C=C bonds. researchgate.net

Applications in Flow Chemistry and Microreactor Technology for Scalable Synthesis

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise process, offers significant advantages for the synthesis and manipulation of this compound. The use of microreactors enhances these benefits, providing superior control over reaction parameters. youtube.com

Key advantages and future directions include:

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially hazardous reagents or exothermic reactions. youtube.com

Precise Control: Microreactors offer an exceptionally high surface-area-to-volume ratio, enabling rapid heat transfer and precise temperature control, which can lead to higher yields and fewer byproducts. youtube.combioduro.com

Scalability: Scaling up production in flow chemistry is achieved by running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. youtube.com

Multi-step Synthesis: Integrating multiple reaction and purification steps into a single, automated flow system. This could allow for the efficient, on-demand synthesis of complex molecules derived from this compound. For example, a hydrogenation step, which might be used to de-benzylate a protected derivative, can be performed in a flow system like the H-Cube®, which improves safety and efficiency. unibo.it

Flow Chemistry AdvantageRelevance to this compound
Improved Mixing Rapid and reproducible mixing leads to more consistent product quality. youtube.com
Superior Heat Transfer Minimizes hotspots and thermal runaways, crucial for exothermic halogenation reactions. youtube.combioduro.com
Increased Safety Small reaction volumes reduce the hazards of handling reactive intermediates. youtube.com
Facilitated Automation Enables automated, multi-step synthesis of derivatives for high-throughput screening. youtube.com
Seamless Scalability Allows for efficient production scale-up from lab to industrial quantities. youtube.com

Exploration of Photoredox and Electrocatalytic Transformations

Photoredox and electrocatalysis are powerful, modern synthetic tools that utilize light energy or electricity, respectively, to drive chemical reactions under mild conditions. These methods open up new reaction pathways that are often inaccessible through traditional thermal methods.

For this compound, future research could focus on:

Photoredox-Mediated Cross-Coupling: The aryl iodide moiety is an excellent handle for photoredox-catalyzed cross-coupling reactions. For instance, using catalysts like Ru(bpy)₃Cl₂ under visible light irradiation could enable the formation of C-C, C-N, or C-S bonds at the 3-position. nih.govdoaj.org

Radical Generation: The benzylic bromide can be a precursor to a benzyl (B1604629) radical via single-electron transfer (SET) processes initiated by a photocatalyst. This radical could then participate in various addition or coupling reactions.

Electrochemical Synthesis: Electrocatalysis can be used for both oxidation and reduction reactions. This could involve the electrochemical reduction of the aryl iodide to generate an aryl radical or anion for subsequent reactions, or the oxidation of the carboxylate to generate an acyl radical.

In Situ Reagent Generation: Photoredox catalysis can be used to generate reactive species like bromine in situ from a stable precursor like CBr₄, avoiding the direct use of hazardous liquid bromine. nih.govbeilstein-journals.org This principle could be applied to the synthesis or further functionalization of the target molecule.

Integration with Advanced Polymer and Material Science Research

The distinct functionalities of this compound make it an attractive monomer or cross-linking agent for the synthesis of advanced functional materials. Its rigid aromatic core and multiple reactive sites allow for the construction of well-defined, high-performance polymers and materials.

Emerging applications in this area include:

Covalent Organic Frameworks (COFs): The compound can serve as a trifunctional monomer for the synthesis of 2D or 3D COFs. bldpharm.com The carboxylic acid and benzylic bromide/aryl iodide can participate in various condensation or coupling reactions to form porous, crystalline frameworks with applications in gas storage, catalysis, and sensing.

Functional Polymers: The benzylic bromide group is an excellent initiator for atom transfer radical polymerization (ATRP) or can be used for post-polymerization modification. The carboxylic acid can be used to impart solubility or provide sites for further functionalization.

Photosensitive Materials: The aryl iodide bond can be photolabile, suggesting potential applications in developing photoresists or materials for photolithography.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming MOFs. The bromo and iodo substituents would then be available for post-synthetic modification, allowing for the introduction of new functionalities within the MOF structure.

Q & A

Basic: What are the optimal synthetic routes for 4-bromo-3-iodobenzoic acid, and how do reaction conditions influence product purity?

Methodological Answer :
The synthesis of 4-bromo-3-iodobenzoic acid typically involves halogenation and coupling reactions . Key steps include:

  • Stepwise halogenation : Bromination of 3-iodobenzoic acid using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeCl₃) to ensure regioselectivity at the para position .
  • Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce functional groups while retaining the iodine substituent. Common conditions include Pd(PPh₃)₄, K₂CO₃, and DMF at 80–100°C .
    Critical Factors :
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
  • Catalyst loading : Excess Pd catalysts may lead to dehalogenation side reactions.

Basic: How does the positioning of halogens (Br at C4, I at C3) influence reactivity in cross-coupling reactions?

Methodological Answer :
The ortho-para-directing effects of the carboxyl group and halogen electronegativity govern reactivity:

  • Iodine at C3 : Acts as a superior leaving group in nucleophilic aromatic substitution (NAS) due to weaker C–I bonds compared to C–Br. This facilitates Suzuki couplings or Buchwald-Hartwig aminations .
  • Bromine at C4 : Stabilizes intermediates via inductive effects, enhancing regioselectivity in radical reactions.
    Experimental Validation :
    Comparative studies show that reversing halogen positions (e.g., 3-bromo-4-iodobenzoic acid) reduces coupling efficiency by 30–40% due to steric hindrance and electronic mismatches .

Advanced: How can retrosynthetic analysis and AI-driven tools improve the design of derivatives for drug discovery?

Methodological Answer :
Retrosynthetic planning for 4-bromo-3-iodobenzoic acid derivatives involves:

  • AI-based route prediction : Tools like Pistachio and Reaxys leverage reaction databases to prioritize routes with high atom economy. For example, prioritizing Heck couplings over Ullmann reactions reduces Pd waste .
  • Scaffold diversification : Introduce substituents at C1 or C5 via SNAr or photoredox catalysis, guided by computational docking studies to target enzyme active sites (e.g., kinase inhibitors) .
    Case Study :
    A 2024 study used this compound to synthesize RXR agonists via sequential iodination and bromination, achieving 77% yield by optimizing NaNO₂/HCl/KI conditions .

Advanced: How do structural modifications of 4-bromo-3-iodobenzoic acid modulate biological activity in enzyme inhibition?

Methodological Answer :
The compound’s dual halogenation enables selective interactions with enzyme pockets:

  • Iodine as a hydrophobic probe : Enhances binding to aromatic residues (e.g., tryptophan) in enzyme active sites, validated via X-ray crystallography .
  • Carboxylate for solubility : Improves pharmacokinetics by balancing lipophilicity (logP = 2.1) and aqueous solubility (2.8 mg/mL at pH 7.4) .
    SAR Insights :
  • Methylation of the carboxyl group reduces antibacterial activity by 50%, while nitro-group introduction at C2 enhances inhibitory potency against β-lactamases .

Advanced: How can researchers resolve contradictions in reported reaction yields for halogen-exchange reactions?

Methodological Answer :
Discrepancies in yields (e.g., 60–90% for iodination) arise from:

  • Substrate purity : Trace metals in 3-aminobenzoic acid precursors can catalyze side reactions. Pre-purification via recrystallization improves consistency .
  • Temperature control : Exothermic bromination requires strict thermal regulation (<5°C) to avoid dihalogenation byproducts .
    Mitigation Strategies :
  • Use of scavengers (e.g., Na₂SO₃) to quench excess halogens.
  • Real-time monitoring via HPLC to track intermediate stability.

Comparative Reactivity Table

CompoundHalogen PositionsKey Reactivity FeaturesBiological Activity (IC₅₀)
4-Bromo-3-iodobenzoic acidBr (C4), I (C3)High cross-coupling efficiency8.2 µM (Kinase X)
3-Bromo-4-iodobenzoic acidBr (C3), I (C4)Steric hindrance reduces coupling yields15.7 µM (Kinase X)
2-Iodobenzoic acidI (C2)Limited applicability in NAS32.4 µM (Kinase X)

Data sourced from and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.